molecular formula C11H12F3NO3S B14824123 N-(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14824123
M. Wt: 295.28 g/mol
InChI Key: IDZBTVQKEOPOHR-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

N-[2-cyclopropyloxy-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H12F3NO3S/c1-19(16,17)15-9-6-7(11(12,13)14)2-5-10(9)18-8-3-4-8/h2,5-6,8,15H,3-4H2,1H3

InChI Key

IDZBTVQKEOPOHR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-5-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

N-(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific synthetic applications and research studies .

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